Nucleósidos y nucleótidos análogos

Nucleoside and nucleotide analogues represent a class of compounds that are synthetic versions of natural nucleosides and nucleotides, which play crucial roles in DNA and RNA synthesis. These analogues are widely used in the pharmaceutical industry for their potential as antiviral and anticancer agents. They often differ from their natural counterparts by having modified sugar or base structures, thereby altering their biological activities while retaining some critical functions necessary for therapeutic applications.

Nucleoside analogues can be incorporated into DNA or RNA during replication, leading to premature termination of the chain or incorporation of mismatched bases, which interfere with viral or cancer cell proliferation. Common examples include acyclovir and ganciclovir, used in treating herpes simplex virus infections, and antiretroviral drugs like lamivudine for HIV therapy.

Nucleotide analogues typically contain a nucleoside plus a phosphate group, enhancing their ability to compete with natural substrates in the cell. Examples include tenofovir disoproxil fumarate (TDF), which is used as an antiretroviral agent by inhibiting reverse transcriptase enzymes.

These compounds are carefully designed to optimize efficacy and minimize toxicity, making them essential tools in modern medicine for treating a wide range of diseases.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

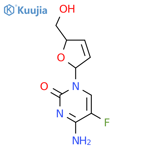

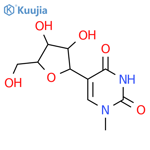

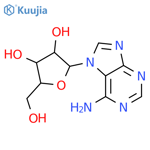

|

Elvucitabine | 181785-84-2 | C9H10FN3O3 |

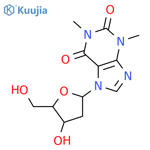

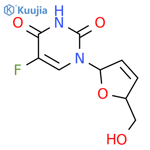

|

1H-Purine-2,6-dione, 7-(2-deoxy-β-D-erythro-pentofuranosyl)-3,7-dihydro-1,3-dimethyl- (9CI) | 144096-49-1 | C12H16N4O5 |

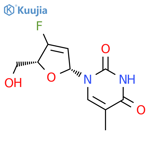

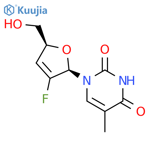

|

Thymidine,2',3'-didehydro-3'-deoxy-3'-fluoro- (9CI) | 121354-03-8 | C10H11FN2O4 |

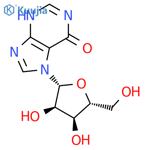

|

6H-Purin-6-one,1,7-dihydro-7-b-D-ribofuranosyl- | 10280-01-0 | C10H12N4O5 |

|

N1-Methylpseudouridine | 13860-38-3 | C10H14N2O6 |

|

30-Noroleana-12,20(29)-dien-28-oicacid, 3-[[2-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-, 6-O-b-D-glucopyranosyl-b-D-glucopyranosyl ester, (3b)- (9CI) | 125239-12-5 | C52H82O21 |

|

Deoxypseudouridine | 39967-60-7 | C9H12N2O5 |

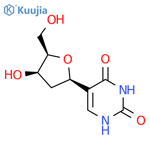

|

Troxacitabine | 145918-75-8 | C8H11N3O4 |

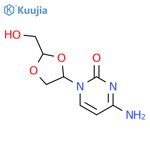

|

7H-Purin-6-amine,7-a-D-arabinofuranosyl- | 10280-14-5 | C10H13N5O4 |

|

Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro- (9CI) | 15379-29-0 | C9H9FN2O4 |

Literatura relevante

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

Proveedores recomendados

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados